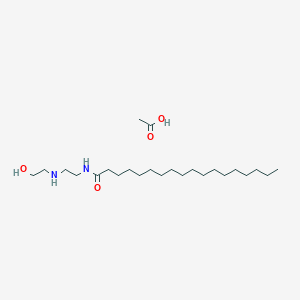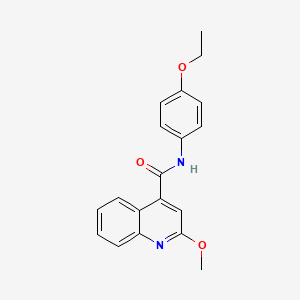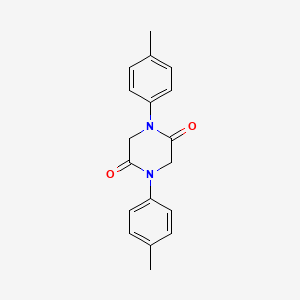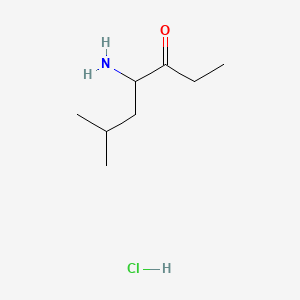![molecular formula C18H18N4 B14166358 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is then heated to reflux at 78°C, and the reaction is monitored using TLC. After the reaction is complete, the mixture is cooled, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic aromatic substitution and Suzuki coupling reactions are typical for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki coupling using aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating cancers where PKB signaling is deregulated.
Mecanismo De Acción
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth and survival. The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Uniqueness
What sets 9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole apart from similar compounds is its unique hexahydro-1H-carbazole structure, which enhances its binding affinity and selectivity for PKB. This structural feature contributes to its potent inhibitory activity and potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C18H18N4 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4,4a,9a-hexahydrocarbazole |
InChI |
InChI=1S/C18H18N4/c1-3-7-15-12(5-1)13-6-2-4-8-16(13)22(15)18-14-9-10-19-17(14)20-11-21-18/h1,3,5,7,9-11,13,16H,2,4,6,8H2,(H,19,20,21) |
Clave InChI |
QKYQEWXQVQGDJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3=CC=CC=C3N2C4=NC=NC5=C4C=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)

![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)



![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)

![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)

